molecular formula C10H10Cl3NO3 B5828028 2,2-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

2,2-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Cat. No.: B5828028
M. Wt: 298.5 g/mol
InChI Key: HVJVIECQQSLZNR-UHFFFAOYSA-N
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Description

2,2-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is an organic compound with the molecular formula C10H11Cl2NO3 It is characterized by the presence of two chlorine atoms and a dimethoxyphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-chloro-2,5-dimethoxyaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The acetamide group can be hydrolyzed to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or aldehydes.

Scientific Research Applications

2,2-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
  • 2-chloro-N-(3,4-dimethoxyphenyl)acetamide
  • 2-chloro-N-(2,5-dichlorophenyl)acetamide

Uniqueness

2,2-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is unique due to the presence of both chlorine and dimethoxy groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2,2-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO3/c1-16-7-4-6(14-10(15)9(12)13)8(17-2)3-5(7)11/h3-4,9H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJVIECQQSLZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C(Cl)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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